Butyl (2R)-2-hydroxybutanoate

Catalog No.
S12548257
CAS No.
928835-95-4
M.F
C8H16O3
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl (2R)-2-hydroxybutanoate

CAS Number

928835-95-4

Product Name

Butyl (2R)-2-hydroxybutanoate

IUPAC Name

butyl (2R)-2-hydroxybutanoate

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C8H16O3/c1-3-5-6-11-8(10)7(9)4-2/h7,9H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

YFFBWGUXPFAXRS-SSDOTTSWSA-N

Canonical SMILES

CCCCOC(=O)C(CC)O

Isomeric SMILES

CCCCOC(=O)[C@@H](CC)O

Butyl (2R)-2-hydroxybutanoate is an ester derived from butanoic acid and 2-hydroxybutanoic acid. It possesses a chiral center, making it a chiral compound with potential enantiomeric forms. The compound is characterized by its molecular formula C8H16O3C_8H_{16}O_3 and a CAS number of 928835-95-4. Its structure features a butyl group attached to the hydroxyl-bearing carbon of the 2-hydroxybutanoate moiety, which contributes to its unique physical and chemical properties.

  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-hydroxybutanoic acid and butanol.
  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the reaction conditions.
  • Substitution: The compound can participate in nucleophilic substitution reactions where the butyl group may be replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Hydrolysis: Acidic or basic conditions with water.
  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
  • Substitution: Various nucleophiles depending on the desired product.

Research indicates that butyl (2R)-2-hydroxybutanoate may play roles in metabolic pathways. It can be hydrolyzed to release 2-hydroxybutanoic acid, which is involved in various biological processes. This compound has been studied for its potential therapeutic effects and as a precursor for biologically active molecules, indicating its relevance in medicinal chemistry and metabolic studies .

The synthesis of butyl (2R)-2-hydroxybutanoate typically involves esterification reactions. A common method includes:

  • Esterification Reaction: Reacting 2-hydroxybutanoic acid with butanol in the presence of an acid catalyst such as sulfuric acid.
  • Reaction Conditions: The reaction is generally conducted under reflux to ensure complete conversion of reactants into the ester product.

In industrial settings, similar esterification processes are scaled up using continuous reactors and efficient separation techniques like distillation to achieve high yield and purity.

Butyl (2R)-2-hydroxybutanoate has several applications across various fields:

  • Chemistry: Used as a reagent in organic synthesis.
  • Biology: Investigated for its role in metabolic pathways.
  • Medicine: Explored for potential therapeutic applications and as a building block in drug development.
  • Industry: Utilized as a flavoring agent in food products and as an intermediate in fragrance production.

The mechanism of action for butyl (2R)-2-hydroxybutanoate involves its interaction with various molecular targets. Upon hydrolysis, it releases 2-hydroxybutanoic acid, which can interact with enzymes and receptors, influencing biochemical processes within biological systems. Further studies are needed to fully elucidate its interactions at the molecular level.

Similar Compounds

  • Butanoic acid, butyl ester: Similar structure but lacks the hydroxyl group.
  • Butanoic acid, 2-hydroxy-, methyl ester: Contains a methyl group instead of a butyl group.

Uniqueness

Butyl (2R)-2-hydroxybutanoate is unique due to:

  • The presence of the hydroxyl group which enhances reactivity.
  • The specific (2R) configuration that influences its biological interactions and applications.

This distinctiveness sets it apart from other butanoic acid esters, making it valuable for specific synthetic and research applications .

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

160.109944368 g/mol

Monoisotopic Mass

160.109944368 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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